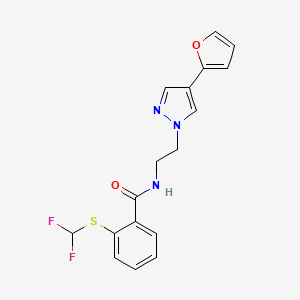

2-((difluoromethyl)thio)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Description

The compound 2-((difluoromethyl)thio)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide features a benzamide core substituted at the 2-position with a difluoromethylthio (-S-CF₂H) group. The N-ethyl side chain is functionalized with a pyrazole ring bearing a furan-2-yl substituent at the 4-position. This structure combines sulfur-containing moieties with fluorinated and heterocyclic components, which may enhance lipophilicity, metabolic stability, and target-binding affinity .

Properties

IUPAC Name |

2-(difluoromethylsulfanyl)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2N3O2S/c18-17(19)25-15-6-2-1-4-13(15)16(23)20-7-8-22-11-12(10-21-22)14-5-3-9-24-14/h1-6,9-11,17H,7-8H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFFRWOXMOHUMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCN2C=C(C=N2)C3=CC=CO3)SC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((difluoromethyl)thio)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the formation of the difluoromethylthio group through radical trifluoromethylation reactions . The furan and pyrazole moieties are introduced through specific condensation reactions involving furan derivatives and pyrazole precursors .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((difluoromethyl)thio)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furanic acids, while nucleophilic substitution can introduce various functional groups onto the benzamide moiety .

Scientific Research Applications

2-((difluoromethyl)thio)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((difluoromethyl)thio)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The difluoromethylthio group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The furan and pyrazole moieties can also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Sulfur-Containing Benzamide Derivatives

The difluoromethylthio group distinguishes the target compound from analogues with alternative sulfur-based substituents:

- Compound 15 (): N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide replaces the difluoromethylthio with a thienylmethylthio (-S-CH₂-thiophene) group.

- Compound 45 (): 2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-benzamide features an oxadiazole-linked thioether.

Table 1: Comparison of Sulfur-Containing Benzamides

Heterocyclic Side Chain Variations

The pyrazole-furan side chain in the target compound contrasts with other heterocyclic systems:

- Compound 79b (): A benzamide derivative with a triazol-piperidinylsulfonyl side chain.

- N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (): Features a thiazole-furan-carboxamide structure. The thiazole ring may confer stronger hydrogen-bonding capacity than pyrazole, influencing target selectivity .

Table 2: Heterocyclic Side Chain Comparison

Fluorinated vs. Non-Fluorinated Analogues

The difluoromethylthio group in the target compound is a key differentiator:

- Compound 20 (): 2-[[(5-methyl-3-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-3-pyridinecarboxamide lacks fluorine atoms, which may result in faster metabolic clearance compared to the fluorinated target compound .

- 1215321-47-3 (): N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride includes a fluorinated benzothiazole. Fluorine here enhances electron-deficient character, contrasting with the electron-withdrawing difluoromethylthio group in the target compound .

Biological Activity

2-((difluoromethyl)thio)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. The difluoromethylthio group and furan-pyrazole moiety suggest various mechanisms of action that may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 405.4 g/mol. The presence of difluoromethyl and thio groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₇F₂N₅O₂S |

| Molecular Weight | 405.4 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes through binding interactions facilitated by the difluoromethylthio group.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, possibly through disruption of bacterial cell wall synthesis or function.

- Anticancer Activity : Research suggests that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, indicating a need for further exploration in this area.

Biological Activity Studies

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound.

Antiviral Activity

A study focusing on furan derivatives showed that compounds with similar functional groups exhibited significant antiviral activity against SARS-CoV-2, with low cytotoxicity observed in Vero and MDCK cells. The IC50 values ranged from 8.08 μM to 9.69 μM for structurally related inhibitors, suggesting that this compound may also exhibit antiviral properties .

Antimicrobial and Anticancer Properties

Research on similar benzamide derivatives has indicated promising results in antimicrobial assays and anticancer screenings. For instance, compounds with difluoromethylthio groups have shown enhanced activity against Gram-positive bacteria and various cancer cell lines .

Case Studies

- SARS-CoV-2 Inhibition : A derivative study demonstrated that structural modifications led to improved inhibitory effects against SARS-CoV-2 main protease (Mpro), suggesting that the incorporation of difluoromethylthio might enhance binding affinity .

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxicity of related compounds, revealing CC50 values greater than 100 μM, indicating low toxicity while maintaining biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.